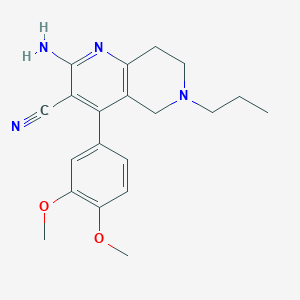

2-Amino-4-(3,4-dimethoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4-(3,4-dimethoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with amino, dimethoxyphenyl, and propyl groups. It has garnered interest in various fields due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-component reactions. One common method includes the condensation reaction of aryl aldehydes, methyl ketones, malononitrile, and ammonium acetate in the presence of a catalyst such as iron (III) phosphate . This method is advantageous due to its simplicity, high yield, and the use of recyclable catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as employing reusable catalysts and solvent-free conditions, is also emphasized to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-(3,4-dimethoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon can reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step reactions that include condensation and cyclization processes. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Pharmacological Potential

Research indicates that this compound exhibits promising pharmacological properties:

- Antitumor Activity : Studies have shown that derivatives of naphthyridine compounds can inhibit tumor growth in various cancer cell lines. The presence of the dimethoxyphenyl group may enhance its efficacy against specific types of cancer .

- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, making it a candidate for developing new antibiotics .

Neuroprotective Effects

Recent studies suggest that naphthyridine derivatives may possess neuroprotective properties. They could potentially be used in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease by mitigating oxidative stress and inflammation in neuronal tissues .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit enzymes such as tyrosinase and acetylcholinesterase. Inhibition of these enzymes can have implications in cosmetic applications (skin whitening) and treatment strategies for Alzheimer’s disease respectively .

Case Studies

Several case studies highlight the applications of this compound:

Mécanisme D'action

The mechanism by which 2-Amino-4-(3,4-dimethoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction processes or interference with DNA replication in microbial cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile

- 2-Amino-4-(3,4-dimethoxyphenyl)-6-phenylnicotinonitrile

Uniqueness

Compared to similar compounds, 2-Amino-4-(3,4-dimethoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Activité Biologique

2-Amino-4-(3,4-dimethoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile (CAS No. 905809-15-6) is a synthetic organic compound belonging to the naphthyridine class. It has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Naphthyridine core : A bicyclic structure that contributes to its biological properties.

- Substituents : The presence of amino and dimethoxyphenyl groups enhances its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-4-(3,4-dimethoxyphenyl)-6-propyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |

| Molecular Formula | C20H24N4O2 |

| Molecular Weight | 352.43 g/mol |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : HCT15 (colorectal adenocarcinoma) and HeLa (cervical cancer).

- Mechanism of Action : The compound acts as a topoisomerase IIα inhibitor, which is crucial for DNA replication and repair. The intercalation of the compound into DNA disrupts these processes, leading to apoptosis in cancer cells .

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity:

- Testing Methodology : Compounds similar to 2-Amino-4-(3,4-dimethoxyphenyl)-6-propyl have shown moderate antibacterial effects against various strains. This suggests that modifications in the naphthyridine structure can influence antimicrobial efficacy .

Case Studies

-

Topoisomerase Inhibition Study :

- A series of related compounds were synthesized and tested for their ability to inhibit topoisomerase IIα.

- Results indicated that modifications at specific positions on the naphthyridine core enhanced inhibitory activity significantly.

-

Cytotoxicity Assessment :

- Cytotoxicity assays revealed that higher concentrations of the compound led to increased cell death in cancer cell lines.

- The structure-activity relationship (SAR) analysis highlighted that the presence of dimethoxy groups was beneficial for enhancing cytotoxic effects.

Propriétés

IUPAC Name |

2-amino-4-(3,4-dimethoxyphenyl)-6-propyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2/c1-4-8-24-9-7-16-15(12-24)19(14(11-21)20(22)23-16)13-5-6-17(25-2)18(10-13)26-3/h5-6,10H,4,7-9,12H2,1-3H3,(H2,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDMDRKRPDBWKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.